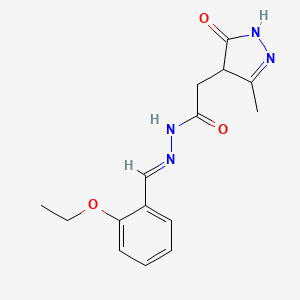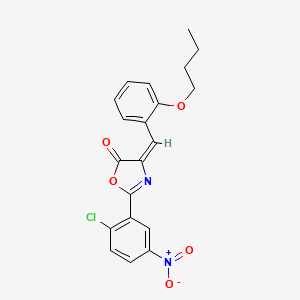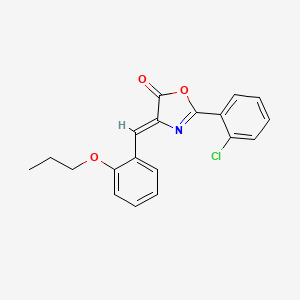
2-(2-bromophenyl)-4-(3-fluorobenzylidene)-1,3-oxazol-5(4H)-one
描述
2-(2-bromophenyl)-4-(3-fluorobenzylidene)-1,3-oxazol-5(4H)-one is a chemical compound that has gained significant attention in the field of medicinal chemistry. This compound belongs to the class of oxazoles, which have been widely studied for their diverse biological activities.
作用机制
The exact mechanism of action of 2-(2-bromophenyl)-4-(3-fluorobenzylidene)-1,3-oxazol-5(4H)-one is not fully understood. However, it is believed to exert its biological activity through the inhibition of key enzymes and signaling pathways. For example, it has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In terms of antimicrobial activity, it has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as various strains of fungi. In terms of anticancer activity, it has been shown to induce apoptosis in cancer cells by activating caspase-dependent pathways. In terms of anti-inflammatory activity, it has been shown to reduce the production of pro-inflammatory cytokines and chemokines.
实验室实验的优点和局限性
One advantage of using 2-(2-bromophenyl)-4-(3-fluorobenzylidene)-1,3-oxazol-5(4H)-one in lab experiments is its diverse biological activity. It has been shown to have antimicrobial, anticancer, and anti-inflammatory activity, making it a useful compound for studying various biological processes. However, one limitation is its potential toxicity. Like many chemical compounds, it may have adverse effects on cells and tissues at high concentrations. Therefore, careful dose-response studies are necessary to determine the optimal concentration for experimental use.
未来方向
There are several future directions for the study of 2-(2-bromophenyl)-4-(3-fluorobenzylidene)-1,3-oxazol-5(4H)-one. One direction is to investigate its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Additionally, further studies are needed to elucidate its mechanism of action and identify its molecular targets. Furthermore, the development of novel derivatives and analogs may lead to compounds with improved efficacy and reduced toxicity. Overall, the study of this compound has the potential to contribute to the development of new drugs and therapies for various diseases.
科学研究应用
2-(2-bromophenyl)-4-(3-fluorobenzylidene)-1,3-oxazol-5(4H)-one has been studied for its potential as an antimicrobial agent. It has shown promising activity against various strains of bacteria and fungi. Additionally, this compound has been investigated for its anticancer activity. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. Furthermore, it has been studied for its potential as an anti-inflammatory agent. It has been shown to reduce inflammation in animal models of acute and chronic inflammation.
属性
IUPAC Name |
(4Z)-2-(2-bromophenyl)-4-[(3-fluorophenyl)methylidene]-1,3-oxazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9BrFNO2/c17-13-7-2-1-6-12(13)15-19-14(16(20)21-15)9-10-4-3-5-11(18)8-10/h1-9H/b14-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPHVRMYNWOLZRQ-ZROIWOOFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=CC3=CC(=CC=C3)F)C(=O)O2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=N/C(=C\C3=CC(=CC=C3)F)/C(=O)O2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9BrFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-[4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-ylmethyl)-2-methoxyphenoxy]-3-(1-pyrrolidinyl)-2-propanol](/img/structure/B3896543.png)
![N-[4-(benzyloxy)-3-methoxybenzylidene]-4-(4-methylphenyl)-1-piperazinamine](/img/structure/B3896553.png)


![[2-({[4-(2-methoxyphenyl)-1-piperazinyl]imino}methyl)phenoxy]acetic acid hydrochloride](/img/structure/B3896576.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-(2-thienylmethylene)acetohydrazide](/img/structure/B3896577.png)
![2-[(1-methyl-1H-benzimidazol-2-yl)thio]-N'-(2-thienylmethylene)acetohydrazide](/img/structure/B3896604.png)
![5-[1-(3-furoyl)-2-pyrrolidinyl]-N-(2-pyridinylmethyl)-2-thiophenecarboxamide](/img/structure/B3896616.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-(4-nitrobenzylidene)acetohydrazide](/img/structure/B3896620.png)
![4-[4-(allyloxy)-3-bromo-5-methoxybenzylidene]-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B3896633.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-(4-ethoxybenzylidene)acetohydrazide](/img/structure/B3896640.png)
